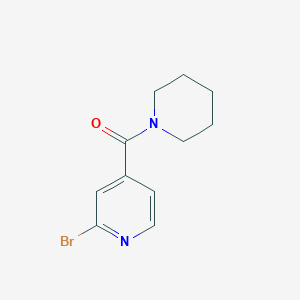

2-Bromo-4-(piperidine-1-carbonyl)pyridine

Description

Properties

IUPAC Name |

(2-bromopyridin-4-yl)-piperidin-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrN2O/c12-10-8-9(4-5-13-10)11(15)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZSIVVLKLVDFKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C2=CC(=NC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701255463 | |

| Record name | (2-Bromo-4-pyridinyl)-1-piperidinylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701255463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1209458-61-6 | |

| Record name | (2-Bromo-4-pyridinyl)-1-piperidinylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1209458-61-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Bromo-4-pyridinyl)-1-piperidinylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701255463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-(piperidine-1-carbonyl)pyridine typically involves the bromination of a pyridine derivative followed by the introduction of a piperidine group. One common method includes the reaction of 2-bromo-4-pyridinecarboxaldehyde with piperidine under specific conditions to yield the desired product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of 2-Bromo-4-(piperidine-1-carbonyl)pyridine may involve large-scale bromination and subsequent piperidine addition reactions. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Cross-Coupling Reactions

The bromine atom at position 2 enables participation in palladium-catalyzed cross-coupling reactions.

| Reaction Type | Reagents/Conditions | Product | Yield/Notes |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, Phenylboronic acid, K₂CO₃, DME/H₂O, 80°C | 2-Aryl-4-(piperidine-1-carbonyl)pyridine | High regioselectivity |

| Stille Coupling | Pd(OAc)₂, Tributyltin aryl, DMF, 100°C | 2-Aryl derivatives | Requires inert atmosphere |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Amine, t-BuONa | 2-Amino-substituted analogs | Broad amine scope |

Mechanism : Oxidative addition of Pd(0) to the C–Br bond initiates the process, followed by transmetalation (Suzuki/Stille) or amine coordination (Buchwald-Hartwig). Reductive elimination forms the new C–C or C–N bond.

Nucleophilic Substitution

The electron-withdrawing piperidine-carbonyl group enhances electrophilicity at the bromine-bearing carbon.

| Substrate | Nucleophile | Conditions | Product |

|---|---|---|---|

| Methoxide | NaOMe, MeOH, reflux | 2-Methoxy-4-(piperidine-1-carbonyl)pyridine | Competing elimination minimized |

| Thiophenol | PhSH, K₂CO₃, DMF | 2-Phenylthio derivative | Enhanced by polar aprotic solvents |

| Amines | Piperidine, Et₃N | 2-Piperidinyl analog | Dual substitution possible |

Key Insight : Steric hindrance from the 4-position carbonyl group slows substitution compared to simpler bromopyridines, favoring milder conditions.

Carbonyl Group Transformations

The piperidine-linked carbonyl undergoes distinct reactivity.

| Reaction | Reagents | Outcome | Application |

|---|---|---|---|

| Reduction | LiAlH₄, THF | Piperidine-CH₂-pyridine | Access to amine intermediates |

| Grignard Addition | MeMgBr, Et₂O | Tertiary alcohol formation | Limited by carbonyl electrophilicity |

| Hydrolysis | H₂SO₄, H₂O, ∆ | 4-Carboxypyridine derivative | Acid-sensitive substrates require care |

Note : Reduction of the carbonyl to a methylene group enables further functionalization of the piperidine ring.

Radical Reactions

Bromine participates in radical-mediated transformations.

| Process | Initiator | Product | Selectivity |

|---|---|---|---|

| Dehalogenation | AIBN, Bu₃SnH | 4-(Piperidine-1-carbonyl)pyridine | Retention of stereochemistry |

| Cyclization | UV light, DMSO | Fused heterocycles | Depends on radical stability |

Mechanism : NBS-generated bromine radicals abstract hydrogen, forming pyridyl radicals that undergo coupling or cyclization .

Industrial-Scale Considerations

-

Continuous Flow Reactors : Optimize cross-coupling efficiency and reduce Pd catalyst loading.

-

Safety : Bromine handling requires corrosion-resistant equipment and strict temperature control.

This compound’s multifunctional design supports applications in pharmaceuticals (kinase inhibitors) and materials science (ligands for catalysis). Further studies should explore enantioselective transformations and biological activity profiling.

Scientific Research Applications

Chemical and Structural Properties

2-Bromo-4-(piperidine-1-carbonyl)pyridine is characterized by a bromine atom at the 2-position of the pyridine ring and a piperidine-1-carbonyl group at the 4-position. Its molecular formula is C12H12BrN3O, with a molecular weight of approximately 296.15 g/mol. The presence of both halogen and carbonyl functionalities enhances its reactivity, making it a versatile building block for further chemical transformations.

Synthetic Routes

The synthesis of 2-Bromo-4-(piperidine-1-carbonyl)pyridine typically involves the bromination of 4-(piperidine-1-carbonyl)pyridine using N-bromosuccinimide (NBS) as the brominating agent. The reaction is generally conducted in an inert solvent such as dichloromethane at room temperature, often in the presence of a radical initiator like azobisisobutyronitrile (AIBN) to facilitate the bromination process .

Medicinal Chemistry

2-Bromo-4-(piperidine-1-carbonyl)pyridine has garnered attention in medicinal chemistry due to its potential as a pharmacophore in drug design:

- Anticancer Activity : Research has indicated that compounds containing piperidine moieties exhibit significant anticancer activity. For instance, derivatives of piperidine have been shown to induce apoptosis in various cancer cell lines, suggesting that 2-Bromo-4-(piperidine-1-carbonyl)pyridine may serve as a lead compound for developing novel anticancer agents .

- Neuropharmacology : This compound has been explored for its potential role as a serotonin receptor agonist, which could be beneficial in treating mood disorders and other neuropsychiatric conditions .

Organic Synthesis

In organic synthesis, 2-Bromo-4-(piperidine-1-carbonyl)pyridine serves as a valuable intermediate:

- Building Block : Its unique structure allows it to participate in various coupling reactions, such as Suzuki-Miyaura coupling, facilitating the formation of complex organic molecules .

- Functionalization : The bromine atom can be substituted with other nucleophiles (amines, thiols), enabling the synthesis of diverse derivatives with tailored properties for specific applications .

Material Science

The compound's reactivity also extends to material science:

- Polymer Chemistry : Due to its functional groups, it can be incorporated into polymer matrices to enhance properties like thermal stability and mechanical strength.

Case Study 1: Anticancer Activity

A study demonstrated that derivatives of piperidine exhibited enhanced cytotoxicity against FaDu hypopharyngeal tumor cells compared to standard chemotherapeutics like bleomycin. The introduction of 2-Bromo-4-(piperidine-1-carbonyl)pyridine into this context could potentially enhance efficacy through structural optimization .

Case Study 2: Neuropharmacological Applications

Research into serotonin receptor agonists has highlighted compounds similar to 2-Bromo-4-(piperidine-1-carbonyl)pyridine as promising candidates for treating depression and anxiety disorders. These compounds showed favorable pharmacokinetic profiles and significant binding affinities to target receptors .

Mechanism of Action

The mechanism of action of 2-Bromo-4-(piperidine-1-carbonyl)pyridine involves its interaction with specific molecular targets. The brominated pyridine ring can interact with enzymes and receptors, potentially inhibiting their activity. The piperidine moiety may enhance the compound’s binding affinity and specificity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers

- 2-Bromo-6-(piperidine-1-carbonyl)pyridine (CAS: 1209459-04-0): This isomer differs only in the placement of the piperidine-1-carbonyl group at the 6-position instead of the 4-position. Despite identical molecular weights (269.15 g/mol), the substituent position alters electronic distribution and steric hindrance.

Substituent Variations

- 2-Bromo-4-(pyrrolidin-1-yl)pyridine (Compound 18g):

Replacing the piperidine-1-carbonyl group with a pyrrolidine (5-membered ring) reduces ring size and flexibility. Pyrrolidine’s smaller size may enhance steric accessibility for nucleophilic substitutions while lowering solubility due to the absence of a polar carbonyl group . - 4-(2-Bromopyridin-4-yl)morpholine (Compound 18h): The morpholine substituent introduces an oxygen atom, increasing hydrogen-bonding capacity and solubility in polar solvents. This contrasts with the piperidine-1-carbonyl group, which offers both hydrogen-bond acceptor (carbonyl) and donor (NH, if deprotonated) sites .

Functional Group Replacements

- 2-Bromo-4-pyridinecarboxaldehyde (PYBR21):

This compound (MW: 186.01 g/mol ) replaces the piperidine-1-carbonyl group with an aldehyde. The aldehyde’s strong electron-withdrawing nature increases electrophilicity at the pyridine ring, favoring nucleophilic aromatic substitutions or condensations, unlike the amide’s resonance-stabilized carbonyl in the target compound . - 2-Bromo-4-(4-chlorophenyl)pyridine (11b):

Substituting the piperidine-1-carbonyl group with a 4-chlorophenyl moiety (MW: 268.54 g/mol ) increases lipophilicity. The chlorophenyl group enhances π-π stacking interactions in solid-state structures, as evidenced by higher melting points (e.g., 268–287°C in related arylpyridines) compared to the target compound’s likely lower melting point .

Carboxamide Analogs

- The cyclopentane ring’s planar geometry may also affect crystal packing and solubility .

Comparative Data Table

Key Research Findings

- Reactivity in Cross-Couplings :

Bromopyridines with electron-donating groups (e.g., piperidine-1-carbonyl) exhibit slower oxidative addition in palladium-catalyzed reactions compared to electron-withdrawing substituents (e.g., aldehydes) . - Solubility Trends :

Piperidine-1-carbonyl derivatives show improved solubility in polar aprotic solvents (e.g., DMF) compared to aryl-substituted analogs, facilitating homogeneous reaction conditions . - Spectral Signatures :

In ¹H NMR , the piperidine-1-carbonyl group’s protons resonate at δ ~3.0–3.5 ppm (CH₂ groups) and δ ~1.5–1.7 ppm (piperidine ring), distinct from pyrrolidine’s δ ~1.8–2.0 ppm .

Biological Activity

2-Bromo-4-(piperidine-1-carbonyl)pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

2-Bromo-4-(piperidine-1-carbonyl)pyridine is characterized by the presence of a bromine atom at the 2-position of the pyridine ring and a piperidine carbonyl substituent at the 4-position. This unique structure contributes to its interaction with various biological targets.

Biological Activity

The biological activity of 2-Bromo-4-(piperidine-1-carbonyl)pyridine encompasses a range of pharmacological effects, including antimicrobial, anticancer, and neuroprotective properties.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit notable antimicrobial properties. For instance, derivatives of pyridine have been shown to possess activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The minimum inhibitory concentration (MIC) values for related compounds suggest that modifications to the piperidine moiety can enhance antimicrobial efficacy.

| Compound | MIC (µg/mL) | Target |

|---|---|---|

| 2-Bromo-4-(piperidine-1-carbonyl)pyridine | TBD | TBD |

| Related Pyridine Derivative | 50 | E. coli |

| Another Derivative | 25 | S. aureus |

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines. The mechanism involves the modulation of signaling pathways critical for cell survival and proliferation. For example, a study indicated that similar compounds could induce apoptosis in cancer cells through caspase activation .

The mechanism through which 2-Bromo-4-(piperidine-1-carbonyl)pyridine exerts its biological effects likely involves interaction with specific molecular targets such as enzymes or receptors. The piperidine group may enhance binding affinity, while the bromine atom could influence the electronic properties of the compound, affecting its reactivity and interaction with biological macromolecules .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of 2-Bromo-4-(piperidine-1-carbonyl)pyridine. Modifications to the piperidine ring and variations in halogen substitution have been shown to significantly alter potency against various targets.

| Modification | Effect on Activity |

|---|---|

| Increased alkyl chain length on piperidine | Enhanced binding affinity |

| Substitution at pyridine ring | Variable effects on antimicrobial activity |

Case Studies

Several studies have explored the biological activities of compounds related to 2-Bromo-4-(piperidine-1-carbonyl)pyridine:

- Antimicrobial Studies : A recent investigation demonstrated that derivatives with a similar piperidine structure exhibited potent antibacterial activity against Mycobacterium tuberculosis, highlighting the potential for developing new antimycobacterial agents .

- Cancer Research : Another study focused on the anticancer properties of pyridinyl-piperidines, revealing that specific modifications could lead to enhanced cytotoxicity in breast cancer cell lines, suggesting a promising avenue for therapeutic development .

- Neuroprotective Effects : Research has indicated that certain piperidine derivatives can inhibit acetylcholinesterase (AChE), presenting potential applications in Alzheimer's disease treatment .

Q & A

Q. What are the common synthetic routes for preparing 2-Bromo-4-(piperidine-1-carbonyl)pyridine, and what are their key reaction conditions?

- Methodological Answer : A widely used approach involves coupling reactions under basic conditions. For example, NaH in THF can mediate nucleophilic substitution between bromopyridine derivatives and piperidine-containing precursors . Alternatively, photoredox-induced Meerwein arylation has been employed for analogous bromopyridines, utilizing visible light and catalytic systems to achieve regioselective functionalization (e.g., 36% yield for 2-bromo-4-(4-chlorophenyl)pyridine) . Reaction optimization often requires inert atmospheres, controlled temperatures, and purification via silica gel chromatography .

Q. How is the structure of 2-Bromo-4-(piperidine-1-carbonyl)pyridine confirmed using spectroscopic methods?

- Methodological Answer : 1H and 13C NMR are critical for structural elucidation. For example, in related bromopyridines, aromatic protons appear as doublets or triplets between δ 7.4–8.5 ppm, while carbonyl carbons resonate near δ 150–157 ppm . Mass spectrometry (MS) and FTIR (for carbonyl stretching vibrations ~1650–1700 cm⁻¹) provide complementary data. Cross-referencing with literature spectra (e.g., PubChem or synthetic papers) ensures accuracy .

Q. What safety precautions are essential when handling this compound?

- Methodological Answer : Follow H-codes for hazards:

- H300/H301 : Toxic if swallowed.

- H313 : Harmful on skin contact.

- H315/H319 : Causes skin/eye irritation.

Use PPE (gloves, goggles), work in a fume hood, and store under inert conditions (argon/nitrogen) at –20°C to prevent degradation .

Advanced Research Questions

Q. How can researchers optimize the yield of 2-Bromo-4-(piperidine-1-carbonyl)pyridine in multi-step syntheses?

- Methodological Answer :

- Step 1 : Pre-activate intermediates (e.g., piperidine-1-carbonyl chloride) to enhance electrophilicity.

- Step 2 : Optimize reaction stoichiometry (e.g., 1.2–1.5 eq. of bromopyridine to piperidine derivatives).

- Step 3 : Use flash chromatography (heptane:EtOAc gradients) for purification, achieving >93% purity .

- Step 4 : Monitor reaction progress via TLC or HPLC to minimize side products.

Q. How can contradictions in spectroscopic data (e.g., unexpected NMR peaks) be resolved during characterization?

- Methodological Answer :

- Contamination Check : Compare retention times (HPLC) or Rf values (TLC) with starting materials.

- Solvent Artifacts : Ensure deuterated solvents (e.g., CDCl3) are free of moisture, which can broaden peaks.

- Tautomerism/Conformers : For piperidine derivatives, dynamic NMR at variable temperatures (e.g., 25–60°C) may resolve splitting due to ring puckering .

- X-ray Crystallography : Resolve ambiguities by obtaining single-crystal structures, as demonstrated for brominated heterocycles .

Q. What role does the bromine substituent play in directing subsequent functionalization reactions?

- Methodological Answer : The para -bromine on the pyridine ring facilitates:

- Cross-coupling (e.g., Suzuki-Miyaura with aryl boronic acids) under Pd catalysis .

- Nucleophilic substitution with amines or thiols at elevated temperatures (60–80°C) .

- Photoredox applications : The bromine acts as a leaving group in radical-mediated arylations, enabling C–C bond formation .

Q. How does the piperidine-1-carbonyl moiety influence the compound’s physicochemical properties?

- Methodological Answer :

- Lipophilicity : The piperidine ring increases logP, enhancing membrane permeability (relevant for bioactive compounds).

- Hydrogen Bonding : The carbonyl group participates in H-bonding, affecting solubility and crystallinity.

- Steric Effects : The bulky piperidine group may hinder reactivity at the pyridine’s 2- and 6-positions, directing substitutions to the 4-position .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.